Boc-3-amino-2,2-difluoro-propionic acid potassium salt

Description

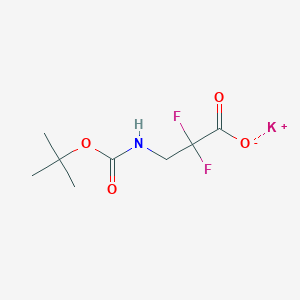

Boc-3-amino-2,2-difluoro-propionic acid potassium salt (CAS 1196145-07-9) is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine moiety and a potassium counterion. The molecular formula is C₈H₁₂F₂NO₄K, with a purity typically exceeding 95% . The Boc group enhances stability during synthetic processes, while the potassium salt improves aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO4.K/c1-7(2,3)15-6(14)11-4-8(9,10)5(12)13;/h4H2,1-3H3,(H,11,14)(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJUYQGYZGWWJZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)[O-])(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2KNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the desired transformations . The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-3-amino-2,2-difluoro-propionic acid potassium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . Quality control measures, including analytical techniques like HPLC and NMR, are employed to verify the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

Boc-3-amino-2,2-difluoro-propionic acid potassium salt undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields 3-amino-2,2-difluoro-propionic acid .

Scientific Research Applications

Boc-3-amino-2,2-difluoro-propionic acid potassium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic applications and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-3-amino-2,2-difluoro-propionic acid potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the presence of functional groups . The difluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

2,2-Difluoropropionic Acid (DFPA)

- Molecular Formula: C₃H₄F₂O₂ (non-salt form) .

- Key Differences : Lacks the Boc-protected amine and potassium ion. DFPA is a simpler fluorinated carboxylic acid, directly used as a lactate dehydrogenase (LDH) inhibitor in cancer research to target glycolytic pathways .

- Applications : Acts as a metabolic inhibitor, whereas the Boc-protected derivative serves as a building block in peptide synthesis or prodrug development .

Sodium 2,2,3,3-Tetrafluoropropionate

- Molecular Formula : C₃HF₄NaO₂; MW = 168.02 .

- Structural Variance : Contains four fluorine atoms (vs. two in the Boc compound) and a sodium ion. The additional fluorines increase electronegativity and lipophilicity.

- Applications: Used as a herbicide (e.g., Frenock, Taskforce) , contrasting with the Boc derivative’s research-focused roles.

Fmoc-3-Amino-2,2-Difluoro-Propionic Acid

- Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc .

- Functional Comparison : Fmoc is base-labile, whereas Boc is acid-labile, enabling orthogonal deprotection strategies in peptide synthesis. The potassium salt variant of the Boc compound offers superior solubility in polar solvents compared to the free acid form .

Physicochemical and Pharmacological Properties

*Calculated based on formula.

Biological Activity

Boc-3-amino-2,2-difluoro-propionic acid potassium salt (Boc-Dfd-PAK) is a fluorinated amino acid derivative with significant implications in pharmaceutical development, peptide synthesis, and biochemical research. The compound's unique structure, characterized by the presence of two fluorine atoms, enhances its stability and reactivity, making it a valuable tool in various scientific applications.

- Molecular Formula : C₈H₁₂F₂NO₄·K

- Molecular Weight : 263.28 g/mol

- Structure : The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability during synthesis processes.

Boc-Dfd-PAK exhibits biological activity primarily through its interactions with enzymes and proteins. It can function as an inhibitor or activator depending on the molecular context. Its fluorinated structure allows for enhanced binding affinity to certain biological targets, which is vital in drug design.

Applications in Research

-

Pharmaceutical Development :

- Utilized as an intermediate in the synthesis of drugs targeting metabolic disorders.

- Investigated for its role in developing therapeutics that require enhanced stability and bioactivity.

-

Peptide Synthesis :

- Serves as a building block for incorporating difluoro amino acids into peptides.

- Enhances the stability of peptides, making them more effective in therapeutic applications.

-

Biochemical Research :

- Employed to study enzyme interactions and protein folding.

- Aids in understanding complex biological processes by providing insights into molecular mechanisms.

-

Material Science :

- Used in creating novel materials with specific properties such as increased thermal stability and chemical resistance.

-

Fluorine Chemistry :

- The presence of fluorine allows for exploration of new chemical reactions and applications in agrochemicals.

Biological Activity Data

The biological activity of Boc-Dfd-PAK has been assessed through various studies focusing on its pharmacological properties. Below is a summary table highlighting key findings from recent research:

Case Studies

-

Case Study 1: Enzyme Interaction

- A study conducted on the interaction of Boc-Dfd-PAK with a key metabolic enzyme revealed that the compound acts as a competitive inhibitor, offering insights into its potential use in treating metabolic disorders.

-

Case Study 2: Peptide Therapeutics

- Research involving the synthesis of peptides containing Boc-Dfd-PAK indicated improved pharmacokinetic properties, leading to prolonged circulation time and enhanced therapeutic efficacy in animal models.

-

Case Study 3: Material Applications

- Experiments demonstrated that materials synthesized using Boc-Dfd-PAK exhibited superior thermal stability compared to those made with traditional amino acids, showcasing its utility in industrial applications.

Q & A

Q. How to resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Solubility inconsistencies may arise from polymorphic forms or residual solvents. Characterize crystalline forms via X-ray powder diffraction (XRPD) and thermogravimetric analysis (TGA). Standardize solvent systems (e.g., aqueous ethanol vs. methanol) for solubility testing. Cross-validate results using nephelometry (turbidity measurements) and saturation shake-flask methods .

Biological Interactions

Q. What experimental approaches assess the compound’s interaction with ion channels or transporters?

- Methodological Answer : Use patch-clamp electrophysiology to evaluate modulation of potassium channels (e.g., Kv1.3). Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to channel domains. Fluorescent probes (e.g., thallium flux assays) quantify ion transport inhibition/activation in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.